molecular formula C13H17N3 B11736499 benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine

benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11736499
M. Wt: 215.29 g/mol
InChI Key: IHWMWUDJQXIIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with dimethyl groups. This compound is part of the pyrazole family, known for their versatile applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of benzyl chloride with 1,4-dimethyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced forms of the compound, such as alkanes or alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both benzyl and dimethyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound consists of a benzyl group attached to a pyrazole ring that is substituted with two methyl groups at the 1 and 4 positions. This unique structure enhances its chemical reactivity and biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It is believed to inhibit the growth of various microbial strains through mechanisms that may involve enzyme inhibition or disruption of microbial cell membranes. The compound's effectiveness against specific pathogens has been documented in several studies, highlighting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. The mechanism appears to involve modulation of key signaling pathways related to cell growth and survival, particularly through the inhibition of mTORC1 (mechanistic target of rapamycin complex 1) activity, which plays a crucial role in cancer cell metabolism and autophagy .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of microbial growth
AnticancerInduction of apoptosis; inhibition of mTORC1

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as proliferation and survival.
  • Receptor Modulation : It is hypothesized that this compound can bind to receptors that regulate cell signaling pathways associated with cancer progression.
  • Autophagy Regulation : Recent findings suggest that it may disrupt autophagic flux by interfering with mTORC1 reactivation under nutrient-replete conditions, potentially leading to enhanced autophagy under stress conditions .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Antiproliferative Effects : A study examining the antiproliferative effects on MIA PaCa-2 pancreatic cancer cells demonstrated submicromolar activity, indicating strong efficacy against this cancer type. The study revealed that treatment with the compound led to significant reductions in mTORC1 activity and increased levels of autophagy markers .
  • Structure-Activity Relationship (SAR) Analysis : Preliminary SAR studies indicated that modifications to the pyrazole ring could enhance biological activity. Compounds with similar structures were shown to exhibit varying levels of anticancer efficacy, suggesting a pathway for optimizing therapeutic agents based on this scaffold .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C13H17N3/c1-11-8-15-16(2)13(11)10-14-9-12-6-4-3-5-7-12/h3-8,14H,9-10H2,1-2H3

InChI Key

IHWMWUDJQXIIEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.